2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide
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Overview
Description
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide is a synthetic organic compound that features a pyridine ring substituted with a pyrrolidine group and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide typically involves the following steps:
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Formation of the Pyridine Intermediate: : The initial step involves the preparation of 6-(pyrrolidin-1-yl)pyridine. This can be achieved through the nucleophilic substitution reaction of 2-chloropyridine with pyrrolidine under basic conditions.
Reaction Conditions:
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Chloromethylation: : The next step involves the chloromethylation of the pyridine intermediate to introduce the chloroacetamide group. This is typically done using chloroacetyl chloride in the presence of a base.
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Amidation: : The final step is the formation of the acetamide by reacting the chloromethylated intermediate with ammonia or an amine.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety and efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetamide moiety.
Reagents and Conditions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Products: Substituted acetamides, thioacetamides, or esters.
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Oxidation and Reduction: : The pyridine ring can be subjected to oxidation or reduction reactions.
Reagents and Conditions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Products: Oxidized or reduced derivatives of the pyridine ring.
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Hydrolysis: : The chloroacetamide group can be hydrolyzed under acidic or basic conditions.
Reagents and Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Products: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
Ligand Design: Used as a building block in the design of ligands for coordination chemistry and catalysis.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Receptor Binding: Studied for its binding affinity to various biological receptors, which could lead to the development of new pharmaceuticals.
Medicine
Drug Development: Explored as a lead compound in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition of enzyme activity through binding to the active site or allosteric sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{[6-(piperidin-1-yl)pyridin-2-yl]methyl}acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-chloro-N-{[6-(morpholin-1-yl)pyridin-2-yl]methyl}acetamide: Contains a morpholine ring, offering different steric and electronic properties.
Uniqueness
2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic characteristics that can influence its reactivity and biological activity. The combination of the chloroacetamide group with the pyridine and pyrrolidine rings provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
CAS No. |
2694744-85-7 |
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Molecular Formula |
C12H16ClN3O |
Molecular Weight |
253.7 |
Purity |
95 |
Origin of Product |
United States |
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